molecular formula C18H15ClO2S B11403983 S-(4-chlorophenyl) (6,7-dimethyl-1-benzofuran-3-yl)ethanethioate

S-(4-chlorophenyl) (6,7-dimethyl-1-benzofuran-3-yl)ethanethioate

Cat. No.: B11403983
M. Wt: 330.8 g/mol
InChI Key: YTMZZMZZJQRFRU-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)SULFANYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is a synthetic organic compound characterized by the presence of a chlorophenyl group, a benzofuran moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)SULFANYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the benzofuran structure.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage through a thiolation reaction, often using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)SULFANYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups to the benzofuran or chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-CHLOROPHENYL)SULFANYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)SULFANYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-BROMOPHENYL)SULFANYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE
  • 1-[(4-METHOXYPHENYL)SULFANYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE

Uniqueness

1-[(4-CHLOROPHENYL)SULFANYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C18H15ClO2S

Molecular Weight

330.8 g/mol

IUPAC Name

S-(4-chlorophenyl) 2-(6,7-dimethyl-1-benzofuran-3-yl)ethanethioate

InChI

InChI=1S/C18H15ClO2S/c1-11-3-8-16-13(10-21-18(16)12(11)2)9-17(20)22-15-6-4-14(19)5-7-15/h3-8,10H,9H2,1-2H3

InChI Key

YTMZZMZZJQRFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)SC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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